molecular formula C10H12N4O B13629346 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine

1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine

Katalognummer: B13629346
Molekulargewicht: 204.23 g/mol
InChI-Schlüssel: MAYSGPFYOYLBPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine (CAS 1443285-72-0) is a high-value heterocyclic building block with significant applications in medicinal chemistry and chemical biology . This compound features the 1,2,3-triazole core, a privileged scaffold in drug discovery due to its stability, dipole moment, and ability to act as a pharmacophore or bioisostere for amide bonds . The 4-amine group provides a reactive handle for further functionalization, enabling the synthesis of diverse and complex molecular libraries for screening and development . Its primary research value lies in its role as a precursor and ligand in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction . Research indicates that related 1,2,3-triazole-based ligands can dramatically accelerate copper-catalyzed [3+2] cycloadditions, even at low catalyst loadings under ambient conditions . This makes the compound a valuable tool for synthesizing triazole-based ligands themselves, which are sought after for their tunability, cost-effectiveness, and efficiency in accelerating CuAAC for applications in material science, bioconjugation, and drug discovery . The compound is offered with a typical purity of 98% and is supplied for research and development purposes exclusively. This product is For Research Use Only and is not intended for human or veterinary use.

Eigenschaften

Molekularformel

C10H12N4O

Molekulargewicht

204.23 g/mol

IUPAC-Name

1-[(4-methoxyphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3

InChI-Schlüssel

MAYSGPFYOYLBPO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Synthetic Routes

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Principle
  • Terminal alkynes react with organic azides in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles regioselectively.
  • The reaction proceeds under mild conditions, often at room temperature, in solvents such as dichloromethane/water mixtures or dimethylformamide (DMF).
Synthetic Steps for 1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine
  • Preparation of 4-Methoxybenzyl Azide :

    • 4-Methoxybenzyl bromide is treated with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone at room temperature to yield 4-methoxybenzyl azide with yields typically between 80-90%.
  • Preparation of 4-Amino-1-propargyl-1H-1,2,3-triazole or Equivalent Terminal Alkyne :

    • The alkyne component bearing the amino group at the 4-position of the triazole ring is synthesized or obtained commercially.
  • CuAAC Reaction :

    • The terminal alkyne is reacted with 4-methoxybenzyl azide in the presence of copper sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate as a reducing agent to generate the active Cu(I) catalyst.
    • The reaction is typically conducted in a biphasic solvent system (e.g., dichloromethane/water) at room temperature for 6 hours.
    • The product, this compound, is isolated in yields ranging from 42% to 70% depending on reaction optimization.
Reaction Scheme Summary
Step Reagents/Conditions Yield (%) Notes
1 4-Methoxybenzyl bromide + NaN3, DMSO, r.t. 80-90 Formation of 4-methoxybenzyl azide
2 Terminal alkyne with amino group - Prepared or commercially available
3 CuSO4·5H2O, sodium ascorbate, DCM/H2O, r.t. 42-70 CuAAC reaction to form triazole product

Alternative Organocatalytic and Metal-Free Methods

While CuAAC remains the dominant method for synthesizing 1,4-disubstituted triazoles, recent advances have introduced metal-free and organocatalytic routes:

However, these methods are less commonly applied for benzyl-substituted triazoles with amino functionalities and may require further adaptation for this compound synthesis.

Reaction Optimization and Characterization

  • Catalyst Loading : Copper sulfate pentahydrate (0.4 equiv.) and sodium ascorbate (0.8 equiv.) have been used effectively to maintain Cu(I) species in situ.
  • Solvent Choice : Biphasic solvent systems (e.g., dichloromethane/water) facilitate catalyst recycling and product isolation.
  • Temperature : Ambient temperature conditions (20-25°C) optimize yields and minimize side reactions.
  • Reaction Time : Typically 6 hours for complete conversion.
  • Product Purification : Standard chromatographic techniques are used to isolate the pure triazole derivative.

Characterization Techniques

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) References
CuAAC (Copper(I)-Catalyzed) 4-Methoxybenzyl azide + terminal alkyne, CuSO4·5H2O, sodium ascorbate, DCM/H2O, r.t. High regioselectivity, mild conditions 42-70
I2/TBPB Metal-Free Catalysis N-tosylhydrazones + anilines, I2 catalyst, TBPB oxidant, no metal Metal-free, good yields ~89
Organocatalytic Cycloaddition Aromatic azides + unsaturated aldehydes, diethylamine, DBU, DMSO Metal-free, broad substrate scope Variable

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The table below compares key structural features, synthesis methods, and properties of 1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine with its analogs:

Compound Name (Reference) Substituents Molecular Formula Key Properties Potential Applications
This compound N1: 4-Methoxybenzyl; C4: -NH2 C10H11N4O Electron-donating methoxy enhances solubility; amine enables H-bonding Antifungal agents, drug scaffolds
[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-ylmethyl]-methyl-phenyl-amine (1c) N1: 4-Chlorobenzyl; C4: -CH2-N(CH3)Ph C18H18ClN5 Chloro group increases stability; bulky substituent reduces bioavailability Enzyme inhibitors
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) C3: 3,5-bis(CF3)Ph; C4: -NH2 C10H6F6N4 Strong electron-withdrawing CF3 groups enhance lipophilicity Materials science, agrochemicals
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine N1: 2-Nitrophenyl; C5: -NH2; C4: Benzothiazolyl C15H10N6O2S Nitro group may confer redox activity; benzothiazole targets enzymes Antimicrobial agents
4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine Triazole fused with pyrimidine; N1: Benzyl C20H18N6 Pyrimidine mimics nucleic acids; stabilizes crystal packing Anticancer therapeutics
N-{2-(1-[4-Methoxybenzyl]-1H-1,2,3-triazol-4-yl)propan-2-yl}-4-(trifluoromethyl)benzamide (78k) N1: 4-Methoxybenzyl; C4: Propan-2-yl linked to CF3-benzamide C23H22F3N5O2 Amide group improves solubility; CF3 enhances metabolic stability Targeted drug delivery

Research Findings and Challenges

  • Structural Analysis : X-ray crystallography (SHELX ) and DFT studies reveal intra-molecular H-bonding and packing motifs critical for stability.
  • Limitations : Positional isomerism (e.g., C4 vs. C5 amines) drastically alters biological activity, necessitating precise synthesis .

Biologische Aktivität

1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through various methods including copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is often employed for creating triazole derivatives. The presence of the methoxy group enhances its solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound is linked to its ability to interact with various molecular targets. Notably, it has shown promising results in:

  • Anticancer Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Antibacterial Activity : Studies have indicated that triazole derivatives exhibit antibacterial properties against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis .
  • Antiviral Activity : Some triazole derivatives have been evaluated for their antiviral potential against viruses such as influenza. The presence of specific substituents on the triazole ring can enhance antiviral efficacy .

Anticancer Studies

A study investigating the antiproliferative activity of similar triazole compounds revealed that certain modifications significantly increased their effectiveness against cancer cell lines like MCF-7 (human breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity .

CompoundCell LineIC50 (µM)
Compound AMCF-70.046
Compound BHeLa0.56
This compoundTBD

Antibacterial Studies

In vitro studies have shown that triazole derivatives possess significant antibacterial activity. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against various bacterial strains .

CompoundBacterial StrainMIC (µg/mL)
Compound CStaphylococcus aureus5
Compound DEscherichia coli10

Antiviral Studies

Research into the antiviral properties of triazole derivatives has indicated that modifications at the C-4 position of the triazole ring can enhance activity against influenza viruses. Specific compounds were able to reduce viral infectivity by over 90% at certain concentrations .

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Cancer Treatment : A derivative similar to this compound was tested in vivo and showed significant tumor reduction in mouse models when combined with traditional chemotherapy agents.
  • Antibacterial Applications : Clinical trials involving triazole-based antibiotics demonstrated efficacy in treating resistant bacterial infections, showcasing their potential as alternatives to conventional antibiotics.
  • Antiviral Research : Investigations into the use of triazole derivatives as neuraminidase inhibitors have shown promise in reducing viral loads in infected cell cultures.

Q & A

Advanced Research Question

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., solubility >50 mg/mL in PBS for similar compounds) .
  • Lipophilicity Modulation : Introducing polar groups (e.g., sulfonyl) or reducing alkyl chain length balances logP values (target logP ~2–3) .
  • Prodrug Design : Acetylation of the amine group improves membrane permeability, with in vivo hydrolysis restoring activity .

How do substituent variations on the triazole ring influence bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Methoxybenzyl Group : Enhances metabolic stability by shielding the triazole core from oxidative degradation .
  • Amine Position (C4) : Critical for hydrogen bonding with target enzymes; substitution reduces potency (e.g., IC₅₀ increases 10-fold with methyl substitution) .
    Experimental Design :
  • Analog Synthesis : Systematic replacement of substituents (e.g., fluoro vs. methoxy) followed by bioassays .
  • Pharmacophore Mapping : MOE software identifies essential electronic and steric features .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Batch Consistency : Reproducibility issues arise from exothermic cyclization steps; use controlled flow chemistry for scalability .
  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water systems) for cost-effective scale-up .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.